

Protocol for metabolic labeling with Azido sphingosine (d14:1).

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Compound of Interest

Compound Name: Azido sphingosine (d14:1)

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Protocol for Metabolic Labeling with Azido Sphingosine (d14:1)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The study of sphingolipid metabolism and localization has been greatly advanced by the use of metabolic labeling with clickable analogs, such as **Azido sphingosine (d14:1)**. This azido-functionalized sphingosine analog is readily taken up by cells and incorporated into the de novo sphingolipid biosynthesis pathway, leading to the formation of various azido-containing sphingolipids. The incorporated azide group serves as a bioorthogonal handle for subsequent covalent modification with a reporter molecule via click chemistry. This allows for the visualization of sphingolipid localization by fluorescence microscopy or the identification and quantification of labeled sphingolipids by mass spectrometry.[1][2][3]

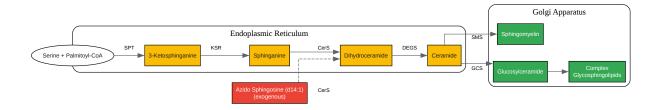
This document provides a detailed protocol for the metabolic labeling of cultured cells with **Azido sphingosine (d14:1)**, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC)



for fluorescent imaging and sample preparation for mass spectrometry-based analysis.

De Novo Sphingolipid Biosynthesis Pathway

The metabolic labeling with **Azido sphingosine (d14:1)** allows for the tracing of this molecule through the de novo sphingolipid biosynthesis pathway. The simplified pathway is depicted below.



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Caption: De novo sphingolipid biosynthesis pathway showing the incorporation of **Azido sphingosine (d14:1)**.

Experimental Protocols

Part 1: Metabolic Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with **Azido sphingosine** (d14:1).

Materials:

- Adherent mammalian cell line of interest
- · Complete cell culture medium
- Azido sphingosine (d14:1) (e.g., from Avanti Polar Lipids)[4][5]



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 24-well plate with coverslips for microscopy) to achieve 70-80% confluency on the day of the experiment.
- Prepare Labeling Medium:
 - Prepare a stock solution of Azido sphingosine (d14:1) in DMSO (e.g., 10 mM).
 - Dilute the stock solution in complete cell culture medium to the desired final concentration.
 See Table 1 for recommended concentration ranges.
- Metabolic Labeling:
 - Aspirate the existing culture medium from the cells.
 - Add the prepared labeling medium to the cells.
 - Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂). See Table 2 for recommended incubation times.
- · Wash:
 - After the incubation period, aspirate the labeling medium.
 - Wash the cells twice with pre-warmed PBS to remove any unincorporated Azido sphingosine.
- Proceed to Downstream Analysis: The labeled cells are now ready for downstream applications such as click chemistry for fluorescence imaging or lipid extraction for mass spectrometry.

Part 2: Click Chemistry for Fluorescence Imaging

Methodological & Application





This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent alkyne probe to the azide-labeled sphingolipids for visualization.

Materials:

- Metabolically labeled cells on coverslips (from Part 1)
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- Click reaction buffer components:
 - Copper (II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
 - Copper-coordinating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO/tBuOH)
 - Reducing agent (e.g., Sodium ascorbate) solution (e.g., 300 mM in water, freshly prepared)
- Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488, Alkyne-Cy5)
- Mounting medium with DAPI

Procedure:

- Fixation:
 - Fix the labeled and washed cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (Optional but recommended for intracellular targets):
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.



- Wash the cells three times with PBS.
- Prepare Click Reaction Cocktail:
 - Important: Prepare the cocktail immediately before use. The volumes below are for one well of a 24-well plate.
 - In a microcentrifuge tube, combine:
 - PBS (to a final volume of 200 μL)
 - Alkyne-fluorophore (e.g., final concentration of 2-20 μM)
 - CuSO₄ solution (e.g., final concentration of 100 μM)
 - Ligand solution (e.g., final concentration of 500 μM)
 - Vortex briefly to mix.
 - Add the sodium ascorbate solution (e.g., final concentration of 1.5 mM) to initiate the reaction.
 - Vortex briefly again.
- Click Reaction:
 - Aspirate the PBS from the cells.
 - Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Wash and Counterstain:
 - Aspirate the click reaction cocktail.
 - Wash the cells three times with PBS.
 - (Optional) Counterstain nuclei with DAPI.



- · Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Part 3: Lipid Extraction for Mass Spectrometry

This protocol describes a lipid extraction method based on the methyl-tert-butyl ether (MTBE) procedure, suitable for the analysis of labeled sphingolipids by LC-MS/MS.[6]

Materials:

- Metabolically labeled cells in a culture plate (from Part 1)
- Ice-cold PBS
- Methanol (MeOH)
- Methyl-tert-butyl ether (MTBE)
- Water (MS-grade)
- Internal standards for sphingolipids (optional but recommended for quantification)

Procedure:

- Cell Harvesting:
 - Place the culture plate on ice.
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold MeOH to each well (for a 6-well plate) and scrape the cells.
 - Transfer the cell suspension to a glass tube.
- Lipid Extraction:



- Add 3.3 mL of MTBE to the cell suspension.
- If using, add the internal standard mixture at this stage.
- Vortex vigorously for 1 minute and then shake for 15 minutes at 4°C.
- Phase Separation:
 - Add 825 μL of MS-grade water to induce phase separation.
 - Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.
- Collection of Organic Phase:
 - Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
- Drying and Reconstitution:
 - Dry the collected organic phase under a gentle stream of nitrogen.
 - Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 μL of Acetonitrile/Isopropanol/Water, 65:30:5, v/v/v).
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Recommended Concentration Ranges for **Azido Sphingosine (d14:1)** Metabolic Labeling



Cell Type	Concentration Range (μΜ)	Notes
Common Mammalian Cell Lines (e.g., HeLa, HEK293, COS-7)	5 - 50	Start with a lower concentration and optimize. Higher concentrations may induce cytotoxicity with prolonged incubation.
Primary Cells	1 - 25	Primary cells can be more sensitive; it is crucial to perform a toxicity test.
Yeast (S. cerevisiae)	10 - 100	Yeast may require higher concentrations due to the cell wall.

Table 2: Recommended Incubation Times for Metabolic Labeling

Incubation Time	Expected Outcome
1 - 4 hours	Labeling of early and rapidly turned-over sphingolipid pools.
4 - 12 hours	Broader labeling of various sphingolipid species.
12 - 24 hours	Near-steady-state labeling of most sphingolipid pools.[7]

Table 3: Representative LC-MS/MS Parameters for Azido-Ceramide Analysis

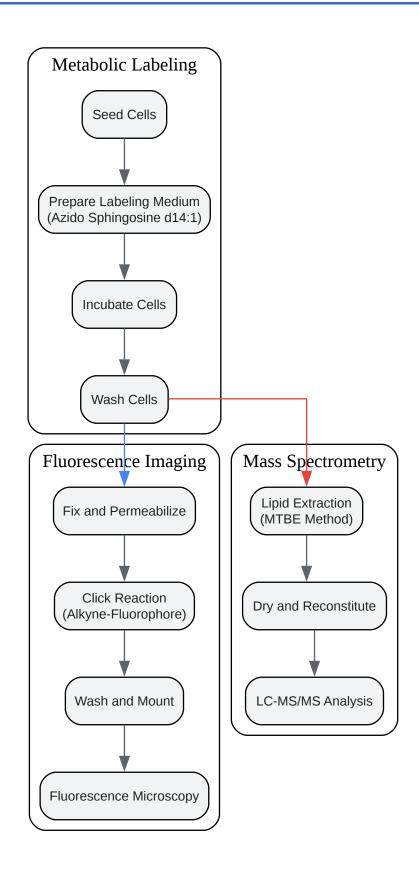


Parameter	Setting
Liquid Chromatography	
Column	C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate	0.3 mL/min
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	[M+H] ⁺ of the specific azido-ceramide species
Product Ion (m/z)	Characteristic fragment ion (e.g., corresponding to the sphingoid base)

Note: The exact m/z values for precursor and product ions will depend on the alkyne probe used for the click reaction if the analysis is performed post-click, or on the specific azido-sphingolipid species if analyzed directly.[8][9]

Experimental Workflow and Logical Relationships





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Caption: Experimental workflow for metabolic labeling and downstream analysis.



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